molecular formula C8H14N2O2 B13535266 Methyl 2-amino-6-cyanohexanoate

Methyl 2-amino-6-cyanohexanoate

Cat. No.: B13535266
M. Wt: 170.21 g/mol
InChI Key: QPLQPAJMYWMETC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-cyanohexanoate is a synthetic amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a methyl ester group at one terminus and a cyano group at the epsilon position of its six-carbon chain, making it a versatile intermediate for the construction of more complex molecules. Its structure is analogous to lysine derivatives and other 6-aminohexanoate-based compounds, which are known to be substrates for specialized enzymes such as 6-aminohexanoate-dimer hydrolase . Researchers can utilize this chemical to develop novel enzyme substrates, particularly for studying the catalytic mechanisms of serine-reactive hydrolases and nylon-oligomer degrading enzymes . The compound's functional groups allow for further chemical modifications, enabling its application in peptide mimetics, polymer science, and as a precursor for heterocyclic compounds. As with all research chemicals, this product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-amino-6-cyanohexanoate

InChI

InChI=1S/C8H14N2O2/c1-12-8(11)7(10)5-3-2-4-6-9/h7H,2-5,10H2,1H3

InChI Key

QPLQPAJMYWMETC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCC#N)N

Origin of Product

United States

Foundational & Exploratory

Methyl 2-amino-6-cyanohexanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of Methyl 2-amino-6-cyanohexanoate . This compound serves as a critical chiral building block in the synthesis of non-canonical amino acids, specifically Homolysine and 2-Aminopimelic acid , which are pivotal in the development of protease inhibitors and peptidomimetics.

Core Identity & Applications in Drug Discovery

Executive Summary

Methyl 2-amino-6-cyanohexanoate (also referred to as the methyl ester of 6-cyano-norleucine or


-cyano-

-aminocaproic acid derivative) is a bifunctional amino acid intermediate. It is structurally characterized by an

-amino ester head group and a distal nitrile (cyano) functionality on a six-carbon aliphatic chain (including the carbonyl).

Its primary utility in drug development lies in its role as a divergent precursor :

  • Reduction of the nitrile yields Homolysine (2,7-diaminoheptanoic acid), a lysine homolog used to extend peptide side chains and alter protease recognition sites.

  • Hydrolysis of the nitrile yields 2-Aminopimelic acid (2-aminoheptanedioic acid), a dicarboxylic acid used in the design of NMDA receptor ligands and glutamate analogs.

  • "Click" Chemistry: The nitrile group serves as a bioorthogonal handle for tetrazole formation.

Chemical Identity & Structural Analysis[1][2][3]
PropertyData
IUPAC Name Methyl 2-amino-6-cyanohexanoate
Common Names 6-Cyano-L-norleucine methyl ester (if L-isomer); Homolysine nitrile methyl ester
Chemical Formula C

H

N

O

Molecular Weight 170.21 g/mol
CAS Number Note: Often cited as the HCl salt or free acid derivative (e.g., 63328-49-4 for Boc-protected analog).[1]
Chirality Available as (S)- (L-isomer), (R)- (D-isomer), or (RS)- (Racemic)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, EtOAc; HCl salt soluble in Water
Structural Logic

The molecule is defined by a hexanoate backbone (C1–C6) where C1 is the ester carbonyl. The amino group is at C2 (


-position). The cyano group is attached to C6.
  • Backbone: C1(O)-C2(

    
    )-C3(
    
    
    
    )-C4(
    
    
    )-C5(
    
    
    )-C6(
    
    
    ).
  • Functionalization: The C6 position holds the nitrile group (

    
    ). This effectively creates a 7-carbon chain length if the nitrile carbon is counted, making it a homolog of lysine precursors.
    
Synthesis & Production

The most robust industrial synthesis utilizes Phase Transfer Catalysis (PTC) alkylation of a Glycine Schiff Base. This method allows for the scalable production of racemic or enantiomerically enriched material (using chiral catalysts).

Reaction Pathway (Graphviz)

SynthesisPathway Glycine Glycine Methyl Ester (Schiff Base Protected) Intermediate Alkylated Imine Intermediate Glycine->Intermediate Alkylation (Base/DCM) Reagent 5-Bromovaleronitrile (Br-(CH2)4-CN) Reagent->Intermediate Catalyst Phase Transfer Catalyst (e.g., TBAB or Chiral Quat Salt) Catalyst->Intermediate Catalysis Hydrolysis Acid Hydrolysis (1N HCl) Intermediate->Hydrolysis Deprotection Product Methyl 2-amino-6-cyanohexanoate (HCl Salt) Hydrolysis->Product Purification

Figure 1: Synthetic workflow for Methyl 2-amino-6-cyanohexanoate via Glycine Schiff Base alkylation.[1][2][3][4][5][6]

Detailed Protocol: Enantioselective Synthesis (O'Donnell Method)

Objective: Synthesis of (S)-Methyl 2-amino-6-cyanohexanoate.

  • Reagents:

    • N-(Diphenylmethylene)glycine methyl ester (1.0 eq)

    • 5-Bromovaleronitrile (1.2 eq)

    • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq, Chiral PTC)

    • 50% KOH (aq), Toluene.

  • Procedure:

    • Step 1 (Alkylation): Dissolve the Glycine Schiff base and chiral catalyst in toluene. Cool to 0°C. Add 5-bromovaleronitrile and 50% KOH. Stir vigorously for 12–24 hours. The chiral catalyst directs the attack of the electrophile to the Re-face of the enolate, yielding the (S)-enantiomer.

    • Step 2 (Workup): Separate organic layer, wash with water and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Step 3 (Hydrolysis): Dissolve the crude imine in THF/1N HCl (1:1). Stir at RT for 2 hours to remove the benzophenone protecting group.

    • Step 4 (Purification): Extract the released benzophenone with ether. The aqueous layer contains the target amino ester hydrochloride. Lyophilize to obtain the product as a white solid.

Chemical Reactivity & Drug Development Applications[7]

Methyl 2-amino-6-cyanohexanoate is a "divergent intermediate." Its value lies in its ability to transform into distinct chemical classes used in medicinal chemistry.

A. Precursor to Homolysine (2,7-Diaminoheptanoic Acid)

Homolysine is a non-natural amino acid with an extra methylene group compared to Lysine.

  • Mechanism: Catalytic hydrogenation of the nitrile group.

  • Reagents: H

    
     (50 psi), PtO
    
    
    
    or Raney Nickel, in MeOH/HCl.
  • Application: Used in Peptide Stapling . The extended side chain allows for cross-linking at distances unreachable by standard Lysine, stabilizing

    
    -helical conformations in therapeutic peptides.
    
B. Precursor to 2-Aminopimelic Acid (2-Aminoheptanedioic Acid)
  • Mechanism: Acidic or basic hydrolysis of the nitrile to a carboxylic acid.

  • Application: A structural analog of Glutamate. Used to synthesize NMDA receptor antagonists and ligands for investigation of neurodegenerative pathways.

C. Bioorthogonal "Click" Chemistry
  • Mechanism: The nitrile group undergoes [2+3] cycloaddition with azides to form tetrazoles.

  • Application: Tetrazoles act as carboxylic acid bioisosteres with improved metabolic stability and bioavailability. This transformation is used to optimize lead compounds in late-stage drug discovery.

Reactivity Flowchart (Graphviz)

Reactivity Core Methyl 2-amino-6-cyanohexanoate Homolysine Homolysine (2,7-Diaminoheptanoic acid) Core->Homolysine Reduction (H2/PtO2) Pimelic 2-Aminopimelic Acid (Glutamate Analog) Core->Pimelic Hydrolysis (HCl/Heat) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole Cycloaddition (NaN3/ZnBr2)

Figure 2: Divergent chemical pathways for Methyl 2-amino-6-cyanohexanoate.

Handling & Safety Data
  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4.[7] Nitriles can metabolize to release cyanide ions, though aliphatic nitriles are generally less toxic than aromatic ones.

    • Skin/Eye Irritation: Category 2.

  • Storage:

    • Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • The free base is prone to cyclization or polymerization; store as the Hydrochloride salt for maximum stability.

    • Hygroscopic: Keep desiccated.

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. 
    
  • Davis, D. T. (1999). "The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies." National Library of Canada, Thesis Collection. (Describes synthesis of (R)-2-amino-6-cyanohexanoic acid).

  • Smith, P. A. S. (1965). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin, Vol 1. (General reference for nitrile reduction to amines).
  • Siu, T. , et al. (2013). "Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners." Journal of Medicinal Chemistry, 56(21), 8969–8983. (Demonstrates synthesis of similar 6-substituted hexanoic acid derivatives).

Sources

6-cyano-L-norleucine methyl ester synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 6-cyano-L-norleucine methyl ester , a specialized non-natural amino acid derivative.

Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

6-cyano-L-norleucine methyl ester is a chiral, non-proteinogenic amino acid derivative characterized by a linear six-carbon aliphatic chain terminating in a nitrile (cyano) group. It serves as a critical intermediate in the synthesis of cysteine protease inhibitors (specifically Cathepsins K, S, and L) and as a precursor for homolysine derivatives. Its nitrile moiety acts as an electrophilic "warhead," capable of forming reversible covalent bonds with the active-site thiol of cysteine proteases, making it a high-value scaffold in medicinal chemistry.

Chemical Identity & Nomenclature[1][2][3][4][5][6]

The nomenclature for this molecule can be ambiguous due to varying conventions in counting the cyano carbon. The structure is derived from L-Norleucine (2-aminohexanoic acid) with a cyano substitution at the terminal (


) position.
IUPAC Name (Preferred)

Methyl (2S)-2-amino-6-cyanohexanoate

Synonyms & Trade Names
  • Systematic: Methyl (S)-2-amino-6-cyanohexanoate

  • Amino Acid Derivative: Methyl

    
    -cyano-L-norleucinate
    
  • Alternative IUPAC: Methyl (S)-2-amino-6-cyanocaproate

  • Acid Precursor CAS: 121703-83-1 (refers to the free acid: (S)-2-amino-6-cyanohexanoic acid)[1]

  • Related Scaffold: 5-cyano-L-norvaline homolog (often confused; norvaline is a 5-carbon chain).

Structural Analysis
  • Stereochemistry: (S)-configuration at the

    
    -carbon (L-isomer).
    
  • Functional Groups:

    • Methyl Ester: Protects the carboxyl group, enhancing lipophilicity for cell permeability.

    • Primary Amine: Available for peptide coupling or further functionalization.

    • Nitrile (Cyano): Electron-withdrawing group at the

      
      -position; stable under acidic conditions but susceptible to reduction or hydrolysis.
      
PropertyData
Molecular Formula C

H

N

O

Molecular Weight 170.21 g/mol
Chiral Center C2 (S-configuration)
Solubility Soluble in MeOH, DCM, DMSO; sparing solubility in water.[2]
pKa (approx)

-NH

: ~7.6 (lower than Lysine due to ester)
Synthesis & Manufacturing Protocols

The synthesis of 6-cyano-L-norleucine methyl ester is typically achieved via Phase-Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base. This method allows for the direct construction of the carbon skeleton with high enantioselectivity if a chiral catalyst is used, or as a racemate followed by resolution.

Method A: Asymmetric Alkylation of Glycine Schiff Base

This protocol utilizes the O'Donnell Schiff base (N-(diphenylmethylene)glycine methyl ester) and a chiral phase-transfer catalyst (Maruoka or Corey-Lygo catalyst) to establish the (S)-stereocenter.

Reagents:

  • Substrate: N-(diphenylmethylene)glycine methyl ester.

  • Electrophile: 5-Bromovaleronitrile (5-bromopentanenitrile).

  • Base: 50% KOH (aq) or solid CsOH.

  • Catalyst: Chiral Quaternary Ammonium Salt (e.g., N-benzylcinchonidinium chloride for L-isomer).

  • Solvent: Toluene/DCM (2:1).

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve N-(diphenylmethylene)glycine methyl ester (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene/DCM.

  • Alkylation: Cool to 0°C. Add 5-Bromovaleronitrile (1.2 eq) followed by dropwise addition of 50% KOH (5.0 eq).

  • Reaction: Stir vigorously at 0°C for 12-24 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the Schiff base.

  • Workup: Dilute with water and extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF. Add 1N HCl (2.0 eq) and stir at RT for 2 hours. This cleaves the benzophenone protecting group.

  • Purification:

    • Wash the acidic aqueous layer with Ether (to remove benzophenone).

    • Basify the aqueous layer to pH 9 with NaHCO

      
      .
      
    • Extract the free amine ester into DCM or EtOAc.

    • Note: If the hydrochloride salt is desired, evaporate the acidic aqueous layer directly (lyophilize).

Diagram: Synthesis Pathway

Synthesis Start Glycine Schiff Base (Ph2C=N-CH2-COOMe) Inter Intermediate: Alkylated Schiff Base Start->Inter KOH, Toluene Chiral PTC Reagent 5-Bromovaleronitrile (Br-(CH2)4-CN) Reagent->Inter Hydrolysis 1N HCl / THF (Deprotection) Inter->Hydrolysis Product 6-Cyano-L-Norleucine Methyl Ester Hydrolysis->Product Benzophenone removal

Caption: Asymmetric synthesis via Phase Transfer Catalysis (PTC) alkylation of glycine equivalent.

Applications in Drug Development

The 6-cyano-L-norleucine scaffold is a versatile tool in medicinal chemistry, primarily for targeting cysteine proteases.

4.1. Cysteine Protease Inhibition (The Nitrile Warhead)

Nitriles are "reversible covalent" inhibitors. They react with the catalytic cysteine thiolate in enzymes like Cathepsin K (osteoporosis target) and Cathepsin S (autoimmune target) to form a thioimidate adduct.

  • Mechanism: The nucleophilic sulfur of the enzyme attacks the nitrile carbon.

  • Advantage: Unlike irreversible epoxides or halomethyl ketones, nitriles often allow for slow dissociation, reducing off-target toxicity and immunogenicity.

  • Role of 6-Cyano-L-Norleucine: It provides a linear, hydrophobic spacer (the norleucine chain) that fits into the S2 or S3 pocket of the enzyme, positioning the nitrile warhead precisely at the active site.

4.2. Precursor to Homolysine

Reduction of the nitrile group (e.g., via Hydrogenation with Raney Ni or CoCl


/NaBH

) yields L-Homolysine (2,7-diaminoheptanoic acid).
  • Utility: Homolysine is used in peptide stapling and to study the effect of side-chain length on protein salt-bridge stability.

Diagram: Mechanism of Action (Protease Inhibition)

Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Thioimidate Adduct (Enzyme-S-C(=NH)-Inhibitor) Enzyme->Complex Nucleophilic Attack Inhibitor 6-Cyano-L-Norleucine (Nitrile Warhead -CN) Inhibitor->Complex Reversible Covalent Bond

Caption: Formation of the reversible thioimidate adduct between the nitrile warhead and catalytic cysteine.

Analytical Characterization

To validate the identity of synthesized 6-cyano-L-norleucine methyl ester, the following analytical parameters must be met:

TechniqueExpected Signal / Observation
FT-IR ~2245 cm

: Sharp, weak-to-medium intensity peak corresponding to the C

N stretch. ~1740 cm

: Strong C=O stretch (Ester).

H NMR
(CDCl

)

3.72 (s, 3H)
: Methyl ester (-OCH

).

3.50 (t, 1H)
:

-proton.

2.35 (t, 2H)
:

-methylene adjacent to CN (-CH

-CN).

1.4-1.9 (m, 6H)
: Remaining methylene chain protons.

C NMR
~119 ppm : Nitrile carbon (CN). ~175 ppm : Carbonyl carbon (C=O). ~52 ppm : Methoxy carbon.
Mass Spec (ESI) [M+H]

= 171.1
References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Maruoka, K. (2008). "Practical Asymmetric Synthesis of Non-Natural Amino Acids using Chiral Phase-Transfer Catalysts." Chemical Reviews, 108(11), 4679-4707. Link

  • Ward, Y. D., et al. (2002). "Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors." Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

  • PubChem Compound Summary. "2-amino-6-cyanohexanoic acid" (Acid Precursor). Link

Sources

Technical Guide: Methyl 2-amino-6-cyanohexanoate vs. Lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and peptide science. It synthesizes structural analysis, synthetic methodology, and application logic without adhering to a generic template.

Comparative Analysis of Structural Orthogonality and Synthetic Utility

Executive Technical Summary

This guide analyzes the physicochemical and functional divergence between Methyl 2-amino-6-cyanohexanoate (M-2A6C) and Lysine Methyl Ester (Lys-OMe) . While Lys-OMe is a canonical building block in peptide synthesis, M-2A6C represents a critical "masked" or "extended" isostere often employed in the development of protease inhibitors and non-canonical peptide therapeutics.

The core distinction lies in the side-chain functionality: the basic, nucleophilic


-amine of Lysine vs. the neutral, electrophilic 

-nitrile of the cyanohexanoate. This difference dictates their orthogonality in synthesis and their pharmacodynamic profiles in drug design.

Structural & Electronic Analysis

To understand the utility of these molecules, one must first dissect their electronic environments.

Comparative Physicochemical Profile
FeatureLysine Methyl Ester (Lys-OMe)Methyl 2-amino-6-cyanohexanoate (M-2A6C)
Core Skeleton Hexanoic acid derivative (

)
Hexanoic acid derivative with terminal cyano (

effective length)
Side Chain 4-aminobutyl (

)
4-cyanobutyl (

)
Electronic State Basic (pKa

-NH


10.5). Cationic at physiological pH.
Neutral. The nitrile is a dipole but non-ionizable.
H-Bonding Strong Donor & Acceptor.Weak Acceptor (N lone pair). No Donor capacity.
Reactivity Nucleophilic (requires protection, e.g., Boc/Fmoc).Electrophilic (susceptible to reduction or nucleophilic attack).
Bio-isostere Class Canonical Amino Acid.Homolysine Precursor / Nitrile Warhead.
The "Homolysine" Distinction

A critical nomenclature nuance often overlooked is chain length.

  • Lysine has a 6-carbon backbone.

  • M-2A6C , by virtue of the cyano group (which contains a carbon), effectively possesses a 7-carbon extension potential. Upon reduction, M-2A6C yields Homolysine (2,7-diaminoheptanoic acid), not Lysine.

  • Note: To generate Lysine via a nitrile precursor, one would strictly require Methyl 2-amino-5-cyanopentanoate.

Structural Visualization (DOT)

The following diagram illustrates the steric and electronic divergence.

StructureComparison cluster_0 Side Chain Functionality Lysine Lysine Methyl Ester (Basic, Cationic) AmineGroup ε-Amine (-NH2) Nucleophile pKa ~10.5 Lysine->AmineGroup Terminus Cyano Methyl 2-amino-6-cyanohexanoate (Neutral, Polar) NitrileGroup ε-Nitrile (-CN) Electrophile (Warhead) Non-basic Cyano->NitrileGroup Terminus NitrileGroup->AmineGroup Reduction (H2/Cat)

Figure 1: Structural comparison highlighting the functional divergence between the amine and nitrile termini.

Synthetic Utility & Causality

Why choose M-2A6C over Lys-OMe? The decision is rarely arbitrary; it is driven by Orthogonality and Target Engagement .

Orthogonal Protection Strategy

In peptide synthesis, the


-amine of Lysine requires protection (Boc, Fmoc, Cbz) to prevent branching or polymerization.
  • M-2A6C Advantage: The nitrile group is inert to standard coupling conditions (EDC/NHS, HATU). It acts as a "masked" amine.

  • Workflow: You can incorporate M-2A6C into a peptide chain without side-chain protection. Once the peptide is assembled, the nitrile can be selectively reduced to the amine (yielding a homolysine residue) or converted to an amidine.

The Nitrile "Warhead"

In drug development (specifically Cathepsin or Cysteine Protease inhibitors), the nitrile group in M-2A6C can form a reversible covalent bond with the active site cysteine thiolate (forming a thioimidate). Lys-OMe lacks this electrophilicity and serves purely as a recognition element.

Experimental Methodologies

The following protocols are designed for high reproducibility.

Protocol A: Synthesis of Methyl 2-amino-6-cyanohexanoate (Alkylation Route)

Context: This method utilizes a phase-transfer catalyst to alkylate a glycine Schiff base, a standard method for creating non-canonical amino acids.

Materials:

  • N-(Diphenylmethylene)glycine methyl ester (Glycine Schiff Base).

  • 5-Bromovaleronitrile (The alkylating agent).

  • Cesium Carbonate (

    
    ) or KHMDS.
    
  • Acetonitrile (Solvent).

Step-by-Step Workflow:

  • Activation: Dissolve N-(Diphenylmethylene)glycine methyl ester (1.0 eq) in anhydrous Acetonitrile under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.5 eq) and stir at room temperature for 30 minutes. Why: Cesium creates a "naked" enolate, enhancing nucleophilicity.
    
  • Alkylation: Dropwise add 5-Bromovaleronitrile (1.2 eq). Heat to 50°C for 12 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir for 2 hours. Why: This cleaves the diphenylmethylene protecting group to reveal the free

    
    -amine.
    
  • Purification: Extract with Ethyl Acetate. The aqueous layer contains the product hydrochloride. Basify carefully to pH 8 and extract, or purify via cation-exchange chromatography.

Protocol B: Catalytic Hydrogenation (Conversion to Homolysine Analog)

Context: Converting the nitrile of M-2A6C to the primary amine.

Materials:

  • Methyl 2-amino-6-cyanohexanoate.

  • Raney Nickel (activated) or

    
    .
    
  • Methanol (Solvent).

  • Ammonia (in MeOH) or Acetic Anhydride (if acetylation is desired).

Step-by-Step Workflow:

  • Preparation: Dissolve M-2A6C in Methanol saturated with Ammonia. Why: Ammonia suppresses the formation of secondary amines during reduction.

  • Catalyst Addition: Add Raney Nickel (approx 20 wt%) under Argon flow. Caution: Pyrophoric.

  • Hydrogenation: Purge with

    
     gas. Maintain pressure at 40-50 psi (Parr shaker) for 6-12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the crude diamine (Homolysine methyl ester).

Synthetic Pathway Visualization (DOT)

SyntheticPathway Start Glycine Schiff Base Intermediate Protected Cyano-Ester Start->Intermediate Base (Cs2CO3) + Reagent Reagent 5-Bromovaleronitrile (Alkylation Agent) Reagent->Intermediate ProductA Methyl 2-amino-6-cyanohexanoate (M-2A6C) Intermediate->ProductA Hydrolysis (1N HCl) ProductB Homolysine Methyl Ester (Amine Analog) ProductA->ProductB H2 / Raney Ni / NH3 (Reduction)

Figure 2: Synthetic workflow from glycine precursor to M-2A6C and subsequent reduction to the amine.

References

  • PubChem. Methyl 6-aminohexanoate (Lysine analog data).[1] National Library of Medicine.[2] Available at: [Link][2]

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry, 53.22 (2010): 7902-7917. (Contextual grounding for nitrile warheads).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for amine/nitrile orthogonality).

Sources

Solubility profile of Methyl 2-amino-6-cyanohexanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile and physicochemical characterization of Methyl 2-amino-6-cyanohexanoate hydrochloride , a critical intermediate in the synthesis of lysine analogs and non-natural amino acids.

Executive Summary

Methyl 2-amino-6-cyanohexanoate hydrochloride (also known as 5-cyanonorleucine methyl ester hydrochloride) is an amphiphilic amino acid derivative. Unlike free amino acids (zwitterions) which are insoluble in organic solvents, the esterification of the carboxylic acid combined with the lipophilic cyano-butyl side chain imparts significant solubility in chlorinated organic solvents, while the hydrochloride salt maintains high water solubility.

This dual solubility profile is the compound's most critical feature for process development, allowing for orthogonal purification strategies : extraction into organic phases (DCM) during synthesis, and precipitation using non-polar anti-solvents (Ether/Hexanes) for isolation.

Physicochemical Characterization

PropertyValue / Description
Chemical Structure Methyl ester of 2-amino-6-cyanohexanoic acid (HCl salt)
Molecular Formula

Molecular Weight ~206.67 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity Moderate (Store under desiccant)
pKa (Calculated) ~7.5 (ammonium group), Nitrile is non-ionizable
Structural Logic for Solubility
  • Hydrophilic Head: The ammonium chloride moiety (

    
    ) drives solubility in water and lower alcohols (Methanol, Ethanol).
    
  • Lipophilic Backbone: The 4-carbon alkyl chain ending in a nitrile (

    
    ) and the methyl ester (
    
    
    
    ) reduce the crystal lattice energy relative to the free acid, enabling solubility in moderately polar organic solvents like Dichloromethane (DCM) and Chloroform.

Detailed Solubility Profile

The following data categorizes solvent compatibility for reaction planning and purification.

Class I: High Solubility (Primary Solvents)
  • Water:

    
    . Dissolves instantly.
    
    • Note: Aqueous solutions are stable at acidic pH but prone to ester hydrolysis at

      
      .
      
  • Methanol (MeOH):

    
    . Excellent solvent for synthesis and transfer.
    
  • Dimethyl Sulfoxide (DMSO):

    
    . Used for stock solutions in biological assays.
    
Class II: Moderate/Conditional Solubility (Reaction Solvents)
  • Dichloromethane (DCM) / Chloroform:

    
    .
    
    • Critical Insight: Unlike free amino acids, this ester hydrochloride is soluble in DCM. This allows the compound to be used in solution-phase peptide synthesis without requiring polar co-solvents (DMF).

  • Acetonitrile (MeCN): Sparingly soluble. Solubility increases with temperature.

Class III: Insoluble (Anti-Solvents)
  • Diethyl Ether / Methyl tert-butyl ether (MTBE):

    
    .
    
  • Hexanes / Heptane:

    
    .
    
  • Ethyl Acetate: Sparingly soluble to insoluble (often used to wash away non-polar impurities).

Solubility Decision Tree (Graphviz)

SolubilityLogic Start Solvent Selection Strategy Water Water / Buffers (High Solubility) Start->Water Polar Phase DCM DCM / Chloroform (Moderate Solubility) Start->DCM Organic Phase Ether Ether / Hexanes (Insoluble) Start->Ether Isolation App_Aq Aqueous Workup (Dissolves Product) Water->App_Aq App_Syn Reaction Medium (Peptide Coupling) DCM->App_Syn App_Iso Precipitation / Crystallization (Anti-Solvent) Ether->App_Iso

Figure 1: Solvent selection logic based on the solubility profile of Methyl 2-amino-6-cyanohexanoate HCl.

Experimental Protocols

Protocol A: Recrystallization (Purification)

This protocol utilizes the "Solvent/Anti-solvent" principle, leveraging the high solubility in Methanol and insolubility in Ether.

  • Dissolution: Dissolve crude Methyl 2-amino-6-cyanohexanoate HCl in the minimum volume of warm Methanol (

    
    ).
    
  • Filtration: Filter the solution while warm to remove any insoluble mechanical impurities (e.g., silica, salts).

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the filtrate with vigorous stirring.

    • Ratio: Target a 1:5 to 1:10 ratio of MeOH:Ether.

    • Observation: The solution will turn turbid (cloud point).

  • Crystallization: Cool the mixture to

    
     for 2 hours.
    
  • Isolation: Filter the white precipitate under vacuum and wash with cold Ether.

Protocol B: Free Base Extraction (For Coupling)

To use the amine in a coupling reaction, the HCl salt must be neutralized.

  • Partition: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous

    
     or 
    
    
    
    .
  • Extraction: Shake vigorously. The free amine (Methyl 2-amino-6-cyanohexanoate) will partition into the DCM layer.

    • Note: The free base is less stable than the HCl salt. Use immediately.

  • Drying: Dry the DCM layer over anhydrous

    
    .
    
Workflow Diagram: Isolation & Purification

PurificationWorkflow Crude Crude Mixture (Reaction Residue) Dissolve Dissolve in Minimal MeOH Crude->Dissolve Filter Filter Insoluble Particulates Dissolve->Filter AddAnti Add Anti-Solvent (Et2O / MTBE) Filter->AddAnti Precip Precipitate Forms AddAnti->Precip Cooling Isolate Vacuum Filtration (Pure HCl Salt) Precip->Isolate

Figure 2: Step-by-step purification workflow using the Methanol/Ether solvent system.

Stability & Handling Warnings

  • Ester Hydrolysis: Avoid prolonged exposure to aqueous basic conditions (

    
    ). The methyl ester is labile and will hydrolyze to the free acid (2-amino-6-cyanohexanoic acid).
    
  • Nitrile Stability: The nitrile group is generally stable under standard peptide coupling conditions but can hydrolyze to an amide/acid under strong acidic/basic heating.

  • Storage: Store at

    
     in a tightly sealed container. Hygroscopic.
    

References

  • Wiley-VCH. (n.d.). Purification Principles in High-Speed Solution-Phase Synthesis. Retrieved from

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Amino Acid Methyl Esters. Retrieved from

  • National Institutes of Health (NIH). (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride Salts. Retrieved from

Methodological & Application

Orthogonal protection strategies for 2-amino-6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-amino-6-cyanohexanoate (also known as 6-cyano-norleucine) is a critical non-canonical amino acid used in peptidomimetics as a lysine isostere, a vibrational Stark effect probe for infrared spectroscopy, and a "masked" precursor for side-chain modifications. Its unique structure—an aliphatic chain terminating in a nitrile group—presents a specific orthogonal protection challenge. While the nitrile group is generally robust, it is susceptible to reduction (to amines) or hydrolysis (to amides/acids) under specific "hard" deprotection conditions.

This guide details three orthogonal protection strategies designed to preserve the nitrile functionality while allowing selective N-terminal and C-terminal manipulation.

The Orthogonality Challenge: Nitrile Stability

Before selecting a protection scheme, one must understand the stability profile of the side-chain nitrile (


). Unlike amines or carboxylic acids, the nitrile does not require a protecting group itself, but it dictates the allowable conditions for removing other groups.
Stability Matrix
Reagent/ConditionNitrile StabilityApplication
20% Piperidine/DMF Stable Fmoc Removal
95% TFA (Trifluoroacetic acid) Stable tBu/Boc Removal
H₂ / Pd-C (Hydrogenation) Unstable (Reduces to amine)Cbz/Bn Removal
HF (Anhydrous) Stable (mostly)Boc/Bn Cleavage
Strong Aq.[1] Acid + Heat Unstable (Hydrolyzes to acid)Total Hydrolysis
Pd(PPh₃)₄ (Palladium 0) Stable Alloc/Allyl Removal

Key Insight: The primary risk in orthogonal protection of this molecule is the use of catalytic hydrogenation (often used for Benzyl ester removal), which will destroy the nitrile. Therefore, Fmoc/tBu or Alloc/Allyl strategies are superior to traditional Boc/Bn strategies requiring hydrogenolysis.

Strategy I: The Fmoc/t-Butyl Route (Solid Phase Standard)

Best For: Solid Phase Peptide Synthesis (SPPS) and automated workflows. Mechanism: The Fmoc group is removed by base (piperidine), and the t-Butyl group is removed by acid (TFA). The nitrile survives both.

Protocol A: Synthesis of Fmoc-2-Amino-6-Cyanohexanoic Acid

Reagents:

  • 2-amino-6-cyanohexanoic acid (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO₃ (Sodium Bicarbonate)

  • Dioxane/Water (1:1 mixture)

  • 1N HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-amino-6-cyanohexanoic acid in 25 mL of water containing 20 mmol of NaHCO₃.

  • Addition: Add 25 mL of Dioxane to the mixture. Cool to 0°C on an ice bath.

  • Reaction: Slowly add 11 mmol of Fmoc-OSu (dissolved in minimal dioxane) dropwise over 30 minutes.

    • Expert Note: Maintain pH between 8.5 and 9.0. If pH drops, the amine protonates and coupling fails. If pH > 10, Fmoc degrades.

  • Stirring: Allow the reaction to warm to room temperature (RT) and stir for 4-6 hours.

  • Work-up:

    • Evaporate Dioxane under reduced pressure (Rotavap).

    • Dilute the remaining aqueous layer with water.

    • Extract twice with Ethyl Acetate (EtOAc) to remove unreacted Fmoc-OSu (organic wash).

  • Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The product should precipitate or form an oil.

  • Extraction: Extract the acidified product into EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Validation: Check purity via HPLC. Nitrile peak should be visible in IR at ~2250 cm⁻¹.

Strategy II: The Alloc/Allyl Route (The "Third Dimension")

Best For: Cyclic peptide synthesis or when side-chain modification is required before cleavage from the resin. Mechanism: Alloc/Allyl groups are removed by Pd(0), a condition completely orthogonal to both Acid (TFA) and Base (Piperidine).

Protocol B: Orthogonal Deprotection Workflow
  • Protection:

    • N-Terminus: Alloc-Cl (Allyl chloroformate) protection.

    • C-Terminus: Allyl ester protection.[2]

  • Deprotection (The "Soft" Touch):

    • Reagent: Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (PhSiH₃) as a scavenger in DCM.

    • Why Phenylsilane? It acts as a hydride donor to quench the

      
      -allyl palladium complex, preventing side reactions with the nitrile.
      
  • Execution:

    • Dissolve protected peptide in dry DCM under Argon.

    • Add Phenylsilane (10 eq).

    • Add Pd catalyst.[1] Stir for 30 mins.

    • Result: Free amine or acid is generated without touching the nitrile, Fmoc, or tBu groups.

Strategy III: Boc/Methyl (Solution Phase Caution)

Best For: Large-scale solution phase synthesis where hydrogenation is not required. Critical Warning: Do not use Benzyl (Bn) esters if you intend to remove them via Hydrogenolysis (


), as this will reduce the nitrile to a primary amine. Use Methyl (Me) or Ethyl (Et) esters instead, which can be removed via saponification (LiOH), provided the pH is controlled to prevent nitrile hydrolysis.
Protocol C: Controlled Saponification of Methyl Esters
  • Dissolution: Dissolve Boc-2-amino-6-cyanohexanoate-OMe in THF/Water (3:1).

  • Reagent: Add LiOH (1.1 eq) at 0°C.

  • Monitoring: Monitor via TLC. Stop immediately upon consumption of starting material.

  • Quench: Acidify with cold 1N HCl immediately to prevent attack on the nitrile.

Visualization of Pathways

Diagram 1: The Orthogonal Protection Triangle

This diagram illustrates the compatibility of the nitrile group with standard deprotection cocktails.

Orthogonality Nitrile Nitrile Side Chain (-CN) Fmoc Fmoc Group (Base Labile) Fmoc->Nitrile Compatible (Piperidine) Boc Boc/tBu Group (Acid Labile) Boc->Nitrile Compatible (TFA) Alloc Alloc/Allyl (Pd(0) Labile) Alloc->Nitrile Compatible (Pd(PPh3)4) Hydrogenation H2 / Pd-C (Bn Removal) Hydrogenation->Nitrile INCOMPATIBLE (Reduces -CN)

Caption: The "Safe Triangle" of protection. Note the explicit incompatibility of Hydrogenation conditions.

Diagram 2: Fmoc-Lys(CN)-OH Synthesis Workflow

A self-validating workflow for generating the Fmoc-protected building block.

FmocSynthesis Start Start: 2-Amino-6-Cyanohexanoate Reagent Add Fmoc-OSu + NaHCO3 (pH 8.5 - 9.0) Start->Reagent Check Critical Check: Maintain pH < 10 (Prevent Fmoc hydrolysis) Reagent->Check Reaction React 4-6h @ RT Check->Reaction Workup Acidify (pH 2.0) & Extract (EtOAc) Reaction->Workup QC QC: IR Spectrum (Look for 2250 cm-1) Workup->QC Final Product: Fmoc-Lys(CN)-OH QC->Final

Caption: Step-by-step synthesis of the Fmoc-protected building block with critical pH control points.

Quality Control & Analytical Data

To ensure the integrity of the nitrile group throughout these protocols, the following analytical markers must be verified.

MethodExpected SignalInterpretation
FT-IR ~2250 cm⁻¹ (Sharp, Weak)Diagnostic stretch for

. Disappearance implies reduction or hydrolysis.
¹³C NMR ~119-120 ppm Characteristic shift for the cyano carbon.
Mass Spec M+ (Molecular Ion)Watch for M+18 (Hydrolysis to amide) or M+4 (Reduction to amine).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available at: [Link]

Sources

Application Note: Catalytic Synthesis of Tetrazole Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

From Cyano Amino Esters to Bioisosteres

Strategic Rationale: The Tetrazole Bioisostere

In modern drug design, the carboxylic acid moiety often suffers from rapid metabolic glucuronidation and limited cell membrane permeability due to ionization at physiological pH. The 1,5-disubstituted or 5-substituted tetrazole ring serves as a non-classical bioisostere for the carboxylic acid.[1][2]

  • pKa Similarity: Tetrazoles exhibit a pKa (~4.5–4.[1]9) comparable to carboxylic acids (~4.2–4.8), ensuring similar electrostatic interactions with biological targets.

  • Metabolic Stability: The aromatic tetrazole ring is resistant to many oxidative and hydrolytic metabolic pathways that degrade peptides.

  • Geometry: The planar structure mimics the cis-peptide bond or the carboxylate anion, stabilizing the active conformation of peptidomimetics.

This guide details the transformation of cyano amino esters (nitrile-bearing amino acid precursors) into their tetrazole equivalents. We focus on the Zinc(II)-catalyzed [3+2] cycloaddition , a method superior to traditional tin-mediated or neat pathways due to its safety profile, "green" aqueous solvent compatibility, and suppression of racemization at the


-carbon.
Mechanistic Insight: Lewis Acid Activation

Historically, tetrazole synthesis required toxic organotin reagents or hazardous acidic conditions. The current "Gold Standard" utilizes Zinc(II) salts.

The Mechanism: Contrary to a concerted [3+2] cycloaddition, Density Functional Theory (DFT) studies suggest a stepwise mechanism catalyzed by


.
  • Activation: The nitrile nitrogen coordinates to the Zinc Lewis acid, lowering the LUMO energy of the nitrile group.

  • Nucleophilic Attack: The azide anion (

    
    ) attacks the activated nitrile carbon.[3]
    
  • Cyclization: An imidoyl azide intermediate forms and rapidly cyclizes to the thermodynamically stable tetrazole ring.

Mechanism Start Cyano Amino Ester (R-CN) Zn_Coord Zn(II) Coordination (Activation) Start->Zn_Coord + ZnBr2 Attack Azide Attack (Formation of C-N bond) Zn_Coord->Attack + NaN3 Intermediate Imidoyl Azide Intermediate Attack->Intermediate Product 5-Substituted Tetrazole (Zinc Salt) Intermediate->Product Ring Closure

Figure 1: Stepwise mechanism of Zinc-catalyzed tetrazole formation. The coordination of Zinc is the rate-determining activation step.

Protocol A: The "Green" Aqueous Zinc Method (Standard)

Best for: Unprotected amino nitriles, water-soluble substrates, and large-scale synthesis. Reference: Demko, Z. P., & Sharpless, K. B. (2001).[4][5] J. Org.[4][6] Chem.

Reagents
ComponentEquivalentsRole
Cyano Amino Ester 1.0 equivSubstrate
Sodium Azide (

)
1.1 – 1.3 equiv1,3-Dipole Source
Zinc Bromide (

)
1.0 equivLewis Acid Catalyst
Water / Isopropanol 0.5 M (Conc.)Solvent System
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyano amino ester (10 mmol) in water (20 mL).

    • Note: If the substrate is hydrophobic, use a 1:1 mixture of Water:2-Propanol.

  • Catalyst Addition: Add

    
      (10 mmol, 2.25 g) and 
    
    
    
    (11 mmol, 0.72 g).
    • Expert Tip: Add the azide last to minimize the time

      
       (potentially shock-sensitive when dry) exists before heating, although in solution it is safe.
      
  • Reaction: Heat the mixture to reflux (approx. 80–100°C) for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[2] The nitrile peak (~2250 cm⁻¹ in IR) will disappear.

  • Workup (Safety Critical):

    • Cool to room temperature.[2]

    • Add 3N HCl (approx. 15 mL) carefully to lower pH to < 2.[2]

    • Why? This breaks the Zinc-Tetrazolate complex and protonates the tetrazole.

    • Caution: Vigorous stirring is required. This step may generate trace Hydrazoic Acid (

      
      ). Perform in a fume hood. 
      
  • Isolation:

    • For Solid Products: The tetrazole often precipitates as a white solid upon acidification. Filter, wash with cold 1N HCl, and dry.

    • For Soluble Products: Extract with Ethyl Acetate (3 x 30 mL).[2] Dry organic layer over

      
       and concentrate.[2]
      
Protocol B: The Anhydrous Method

Best for: Hydrophobic protected amino esters (e.g., Boc/Fmoc protected) or substrates sensitive to aqueous hydrolysis.

Reagents
  • Substrate: N-Protected Cyano Amino Ester (1.0 equiv)

  • Azide Source: Trimethylsilyl Azide (

    
    ) (2.0 equiv)
    
  • Catalyst: Dibutyltin oxide (0.1 equiv) OR TBAF (0.5 equiv)

  • Solvent: Toluene or DME (Anhydrous)

Methodology
  • Dissolution: Dissolve substrate in anhydrous Toluene (0.5 M) under Nitrogen atmosphere.

  • Addition: Add

    
     via syringe. Add the catalyst.
    
  • Heating: Heat to 80°C - 110°C in a sealed pressure vial (heavy-walled glass) behind a blast shield.

    • Why sealed? To prevent the loss of volatile

      
       (bp ~52°C).
      
  • Quench: Cool to 0°C. Quench slowly with MeOH, then concentrate.

  • Purification: Residue is usually purified via silica gel chromatography (MeOH/DCM gradient).

Safety & Engineering Controls

Working with azides requires strict adherence to safety protocols to prevent explosion and toxicity hazards.[2][7][8][9]

Safety cluster_0 Critical Hazards cluster_1 Mandatory Controls HN3 Hydrazoic Acid (HN3) Volatile & Explosive Formed at pH < 3 Hood Fume Hood (Sash at proper height) HN3->Hood Ventilation MetalAzides Heavy Metal Azides (Cu, Pb) Shock Sensitive Waste Separate Azide Waste (Do NOT pour down drain) MetalAzides->Waste Prevention Quench Nitrous Acid Quench (NaNO2 + H2SO4)

Figure 2: Safety control hierarchy for azide chemistry.

Key Rules:

  • No Halogenated Solvents: Do not use DCM or Chloroform with Sodium Azide. They can form di- and tri-azidomethane, which are extremely explosive.

  • Drain Safety: Never pour azide solutions down the sink.[7] Reaction with lead/copper piping forms explosive heavy metal azides.[9]

  • Decontamination: Treat spills or glassware with 10% Ceric Ammonium Nitrate (CAN) or a mixture of Nitrous Acid (generated in situ from

    
     + 
    
    
    
    ) to decompose the azide to
    
    
    .
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease temperature to 100°C; switch solvent to DMF if substrate solubility is poor.
Product Stuck in Aqueous Phase Zwitterion FormationIf the substrate has a free amine, the product is a zwitterion. Use Ion-Exchange resin (Dowex 50) for purification instead of extraction.
Epimerization (

-center)
High Heat / Basic pHReduce temp to 80°C. Ensure

is present (Lewis acid stabilizes the complex). Avoid strong bases.[7][9]
Residual Zinc ChelationIf product retains Zinc, wash the organic layer with 10% EDTA solution or precipitate Zn as sulfide (less recommended due to smell).
References
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[10] Journal of the American Chemical Society, 124(41), 12210–12216.[10] Link

  • Demko, Z. P., & Sharpless, K. B. (2002). An Expedient Route to the Tetrazole Analogues of

    
    -Amino Acids.[11] Organic Letters, 4(15), 2525–2527. Link
    
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

Sources

Troubleshooting & Optimization

Avoiding side reactions during nitrile reduction of amino esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that the selective reduction of a nitrile functional group in a molecule containing an ester and an amino group is a common yet challenging transformation in synthetic chemistry. Achieving high chemoselectivity is crucial to avoid unwanted side products, simplify purification, and maximize the yield of your target diamine ester.

This guide is structured to provide direct answers to the problems you may encounter. We will explore the causality behind common side reactions and provide field-proven, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm reducing an amino nitrile ester, but my main product is the amino alcohol. What's causing the ester reduction?

This is a classic chemoselectivity issue arising from an overly powerful reducing agent. Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are generally non-selective and will readily reduce both nitriles and esters.[1][2][3] While LiAlH₄ is excellent for reducing nitriles to primary amines, it does not discriminate well between the two functional groups.[4] To preserve the ester, you must switch to a milder or more selective reagent system.

Q2: My reaction is clean, but I'm getting significant amounts of secondary and tertiary amine byproducts. Why is this happening?

This side reaction is particularly common during catalytic hydrogenation. The reduction proceeds through an intermediate imine. This electrophilic imine can be attacked by the desired product—the primary amine—before it is fully reduced.[5] This condensation reaction leads to a new imine, which is then reduced to a secondary amine. This process can even repeat to form a tertiary amine.[5][6]

Q3: My nitrile is not reacting at all, or the conversion is very low. What are the likely causes?

Several factors could be at play:

  • Reagent Inactivity: Hydride reagents like LiAlH₄ and boranes are sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.

  • Catalyst Deactivation (for Hydrogenation): The catalyst (e.g., Raney® Ni, Pd/C) can be poisoned by impurities, particularly sulfur-containing compounds. The amino group in the substrate itself can sometimes interact with the catalyst surface, requiring specific conditions to proceed effectively.

  • Insufficiently Forcing Conditions: Aliphatic nitriles are generally harder to reduce via catalytic hydrogenation than aromatic nitriles and may require higher pressures or temperatures.[7]

  • Steric Hindrance: A sterically hindered nitrile group may require more reactive reagents or higher temperatures to react efficiently.

Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Loss of the Ester Group (Concurrent Ester Reduction)

The primary cause of ester reduction is the choice of a non-selective reducing agent. The relative reactivity of functional groups to common reducing agents is the key to solving this issue.

Powerful hydride donors like LiAlH₄ deliver hydride ions (H⁻) to the electrophilic carbon of both the nitrile and the ester carbonyl. The high reactivity of LiAlH₄ does not allow for significant differentiation between these two sites.[2]

Solution A: Catalytic Hydrogenation

This is often the most effective and scalable method for selectively reducing a nitrile in the presence of an ester. Esters (except for benzylic esters, which can undergo hydrogenolysis) are generally stable under conditions that reduce nitriles.[7][8]

  • Recommended Catalysts:

    • Raney® Nickel: A highly active and cost-effective catalyst for this transformation.[9][10]

    • Raney® Cobalt: Often shows even better selectivity for producing primary amines compared to Raney® Nickel.[7]

    • Palladium on Carbon (Pd/C): Effective for aromatic nitriles under mild conditions, often using transfer hydrogenation.[8]

Solution B: Borane-Based Reagents

Borane (BH₃) and its complexes are excellent for reducing carboxylic acids and amides but are significantly less reactive towards esters.[11] This difference in reactivity can be exploited.

  • Recommended Reagents:

    • Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂): These reagents readily reduce nitriles while leaving esters intact, especially at controlled temperatures.[11]

    • Diisopropylaminoborane with catalytic LiBH₄: This system has been shown to reduce nitriles, even activated ones, at room temperature in the presence of an ester.[12][13]

ReagentReduces Nitrile?Reduces Ester?Selectivity for Nitrile over EsterKey Considerations
LiAlH₄ Yes (fast)Yes (fast)PoorHighly reactive, non-selective. Reduces most polar π-bonds.[1][2]
NaBH₄ NoNo (generally)N/A (unreactive)Too mild for either group under standard conditions.[2][14]
Catalytic H₂ (Raney® Ni, PtO₂, Co) YesNo (typically)ExcellentMethod of choice. Beware of hydrogenolysis of sensitive groups (e.g., benzyl esters).[7][8]
BH₃·THF / BH₃·SMe₂ YesNo (slowly)Good to ExcellentRequires careful temperature control. Less reactive towards esters than carboxylic acids.[11]
DIBAL-H Yes (to aldehyde)Yes (to aldehyde)PoorUsed to stop the reduction at the aldehyde stage for both groups.[5][15] Not suitable for reduction to an amine.
Problem 2: Formation of Secondary and Tertiary Amine Byproducts

This issue plagues catalytic hydrogenation methods and stems from the reaction of the intermediate imine with the primary amine product.

Mechanism of secondary amine byproduct formation.

The most effective strategy is to add a reagent that either suppresses the condensation reaction or competes with it.

Solution A: Addition of Ammonia

Adding ammonia (often as a solution in methanol or ethanol) to the reaction mixture is the standard industrial practice.[11] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary imine.

Solution B: Acidic Additives

For some catalytic systems, adding a weak acid can protonate the amine products, rendering them less nucleophilic and thus less likely to react with the imine intermediate. This must be carefully optimized as strong acids can poison the catalyst.

Experimental Protocols
Protocol 1: Selective Nitrile Reduction with Raney® Nickel and Ammonia

This protocol is a robust method for converting an amino nitrile ester to the corresponding diamine ester while minimizing side reactions.[9][16]

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 5-10 wt% of the substrate) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To a suitable hydrogenation reactor, add the amino nitrile ester substrate and the washed Raney® Nickel slurry in ethanol.

  • Ammonia Addition: Add a 7 N solution of ammonia in methanol (approx. 10-20% of the total solvent volume).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but this may need optimization).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2: Selective Nitrile Reduction with Borane-Tetrahydrofuran (BH₃·THF)

This method is an excellent alternative when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible groups like alkynes).[11]

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of the amino nitrile ester in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1 M solution of BH₃·THF in THF (approx. 1.5-2.0 equivalents) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of methanol to destroy excess borane (Caution: hydrogen gas evolution).

  • Hydrolysis: Add 6 M HCl dropwise to hydrolyze the intermediate borane-amine complex. Stir for 30 minutes.

  • Work-up: Basify the mixture with aqueous NaOH to pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Decision-Making Workflow for Reagent Selection

To assist in choosing the optimal reduction strategy, follow this decision tree.

Flowchart for selecting a reduction method.
References
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • Chem LibreTexts. (n.d.). LiAlH4 reduction of ester. Retrieved from Chem LibreTexts. [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Jagst, C., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Technische Informationsbibliothek (TIB). [Link]

  • Jagst, C., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. [Link]

  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from ResearchGate. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from NCERT. [Link]

  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from Chad's Prep. [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from OrgChem.by. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from Chemguide. [Link]

  • Scott, J. P., & Toste, F. D. (2016). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Synlett, 27(11), 1646-1650. [Link]

  • Wang, L., et al. (2019). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 6(18), 3274-3278. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]

  • Fülöp, F., & Lázár, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 450-461. [Link]

  • ResearchGate. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from ResearchGate. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from The Hive. [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from r/chemistry. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Newman, M. S., & Fukunaga, T. (1960). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society, 82(3), 693-695. [Link]

  • Richard Thornley. (2011, June 6). 20.2.6 Describe the reduction of nitriles using H2 and Ni catalyst IB Chemistry HL [Video]. YouTube. [Link]

  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved from Unacademy. [Link]

  • Wu, B., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2009(11), 94-101. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine (H2 + Raney Ni). Retrieved from Organic Chemistry Data. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Cyano-Amino Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of cyano-amino esters in organic solvents. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to overcome these common yet challenging experimental hurdles.

I. Troubleshooting Guides: A Symptom-Based Approach

Low solubility can manifest in various ways, from visible particulates to inconsistent results. This section addresses specific issues you might encounter and provides a logical workflow to diagnose and solve the problem.

Issue 1: My cyano-amino ester is not dissolving completely in my chosen organic solvent, even at low concentrations.

Possible Causes & Solutions:

  • Mismatch between Solute and Solvent Polarity: The principle of "like dissolves like" is fundamental.[1] Cyano-amino esters possess a unique combination of functional groups that influence their overall polarity. The ester and amino groups can participate in hydrogen bonding, while the cyano group is highly polar.[2][3] The nature of the alkyl or aryl groups (R and R' in the ester) will also significantly impact the molecule's non-polar character.[4]

    • Expert Insight: Do not assume that a single "polar" or "non-polar" solvent will be universally effective. The interplay of the different functional groups can lead to complex solubility behavior.

    Actionable Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A suggested starting panel is presented in Table 1.

    • Solvent Mixtures (Co-solvency): If a single solvent is ineffective, employing a co-solvent system can be highly effective.[5][6] By blending two or more miscible solvents, you can fine-tune the polarity of the medium to better match the solute. For instance, adding a more polar solvent like methanol to a less polar one like dichloromethane can enhance the solvation of the polar functional groups.

Solvent Polarity Index (Snyder) Dielectric Constant (20°C) Primary Interactions Recommended Use Case for Cyano-Amino Esters
n-Hexane 0.11.88Van der Waals forcesDissolving highly non-polar analogues (e.g., long alkyl chains)
Toluene 2.42.38π-π stacking, Van der WaalsSolvating aromatic moieties within the ester structure
Dichloromethane (DCM) 3.19.08Dipole-dipoleGeneral purpose, good for moderately polar compounds
Ethyl Acetate (EtOAc) 4.46.02Dipole-dipole, H-bond acceptorCan solvate the ester group effectively
Tetrahydrofuran (THF) 4.07.6Dipole-dipole, H-bond acceptorGood for a range of polarities, can solvate ethers well
Acetonitrile (ACN) 5.837.5Dipole-dipole, H-bond acceptorThe nitrile group can interact favorably with the cyano moiety
Methanol (MeOH) 5.132.7Hydrogen bondingSolvating the amino and ester groups
Dimethylformamide (DMF) 6.436.7Dipole-dipole, H-bond acceptorA powerful polar aprotic solvent, often a good last resort
Dimethyl Sulfoxide (DMSO) 7.246.7Dipole-dipole, H-bond acceptorA highly polar aprotic solvent, effective for many poorly soluble compounds

Table 1: Properties of Common Organic Solvents for Solubility Screening.

  • High Crystal Lattice Energy: The stability of the crystalline form of your compound can be a significant barrier to dissolution.[7] A large amount of energy may be required to break apart the crystal lattice before the solvent can interact with individual molecules.

    Actionable Steps:

    • Heating: Gently warming the mixture can provide the necessary energy to overcome the crystal lattice energy. Always monitor for potential degradation of your compound.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area available for solvation.

    • Micronization: Reducing the particle size of your solid material increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][8]

Issue 2: My compound dissolves initially but then precipitates out of solution over time.

Possible Causes & Solutions:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. This often occurs when a compound is dissolved at an elevated temperature and then cooled.

    Actionable Steps:

    • Determine the Saturation Point: Methodically determine the maximum stable concentration at your working temperature.

    • Work with Dilute Solutions: If your experiment allows, working at a lower concentration can prevent precipitation.

  • Change in Solvent Composition: Evaporation of a more volatile solvent from a co-solvent mixture can alter the polarity and cause your compound to crash out.

    Actionable Steps:

    • Use Sealed Containers: Store solutions in tightly sealed vials to minimize solvent evaporation.

    • Choose Solvents with Similar Volatility: When preparing co-solvent systems for long-term storage, try to use solvents with comparable boiling points.

Issue 3: The solubility of my cyano-amino ester is inconsistent between batches.

Possible Causes & Solutions:

  • Polymorphism: Different batches of your compound may have crystallized in different polymorphic forms, each with its own unique solubility profile.

    Actionable Steps:

    • Characterize Your Solid Material: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the polymorphic form of each batch.

    • Standardize Crystallization Conditions: If you are synthesizing the compound, carefully control the conditions of the final crystallization step to ensure batch-to-batch consistency.

  • Impurities: The presence of insoluble impurities can give the appearance of low solubility.

    Actionable Steps:

    • Assess Purity: Analyze the purity of each batch using techniques like HPLC or NMR.

    • Purify the Compound: If significant impurities are present, purify the material using an appropriate method (e.g., column chromatography, recrystallization).

II. Frequently Asked Questions (FAQs)

Q1: How does the cyano group affect the solubility of my ester?

The cyano (-C≡N) group is a strong electron-withdrawing group and is highly polar.[2][3] This polarity can increase the solubility in polar solvents.[9][10] The nitrogen atom in the cyano group has a lone pair of electrons and can act as a hydrogen bond acceptor, interacting favorably with protic solvents like methanol or water.[3] However, the linear and rigid nature of the cyano group can also influence how the molecule packs in a crystal lattice, potentially increasing lattice energy and counteracting the solubility enhancement from its polarity.

Q2: My compound is an amino ester. Shouldn't the amino group make it more soluble?

The amino group (-NH2, -NHR, or -NR2) is basic and can act as a hydrogen bond donor and acceptor, which generally increases solubility in polar protic solvents.[11] However, the overall effect depends on the rest of the molecular structure. If the molecule has a large, non-polar carbon skeleton, the effect of the amino group may be diminished. Additionally, in non-polar solvents, the amino group can actually decrease solubility due to its polar nature.

Q3: Can I use pH adjustment to improve the solubility of my cyano-amino ester in an organic solvent?

While pH adjustment is a powerful technique for improving the aqueous solubility of ionizable compounds, its application in organic solvents is more limited.[12][13] For a cyano-amino ester, the amino group is basic and can be protonated by an acid to form a salt. This salt will be significantly more polar than the free base. If you are working in a relatively polar organic solvent (e.g., methanol, DMF), adding a small amount of a suitable acid (like HCl or trifluoroacetic acid) can protonate the amino group and may increase solubility.[14] However, in non-polar solvents (e.g., hexane, toluene), the resulting salt will likely be even less soluble.

Q4: Are there any predictive models for estimating the solubility of my compound?

Yes, several computational models can predict solubility in various solvents.[15][16] These models often use a combination of thermodynamic equations and machine learning algorithms that consider various molecular descriptors.[15][16] While these tools can provide useful initial estimates and guide your solvent selection, experimental verification is always necessary for accurate solubility determination.[15]

III. Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to finding a suitable solvent for your cyano-amino ester.

Materials:

  • Your cyano-amino ester

  • A selection of organic solvents (see Table 1)

  • Small vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.

  • Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for undissolved solid.

  • If the compound dissolves, incrementally add more solid until saturation is reached.

  • If the compound does not dissolve, consider gentle heating or sonication. If it still does not dissolve, the solvent is likely unsuitable at that concentration.

Troubleshooting Workflow Diagram

Troubleshooting_Solubility start Low Solubility Observed solvent_mismatch Potential Solvent Mismatch? start->solvent_mismatch crystal_energy High Crystal Lattice Energy? solvent_mismatch->crystal_energy No solvent_screen Perform Solvent Screen (Vary Polarity) solvent_mismatch->solvent_screen Yes precipitation Precipitation Over Time? crystal_energy->precipitation No heating_sonication Apply Gentle Heat or Sonication crystal_energy->heating_sonication Yes inconsistent Inconsistent Solubility? precipitation->inconsistent No supersaturation Check for Supersaturation precipitation->supersaturation Yes polymorphism Investigate Polymorphism (XRD, DSC) inconsistent->polymorphism Yes success Solubility Issue Resolved inconsistent->success No cosolvency Try Co-Solvent System solvent_screen->cosolvency Still Insoluble solvent_screen->success cosolvency->crystal_energy Still Insoluble cosolvency->success heating_sonication->precipitation Dissolves, but... heating_sonication->success supersaturation->success purity Assess Purity (HPLC, NMR) polymorphism->purity polymorphism->success purity->success

Caption: A logical workflow for troubleshooting low solubility.

IV. References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Patel, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Advanced Pharmaceutical Technology & Research.

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Kim, H., et al. (2014). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. The Journal of Chemical Thermodynamics.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • AUS-e-TUTE. (n.d.). Properties of Alkanenitriles Chemistry Tutorial. [Link]

  • Dal-Pra, V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

  • Yin, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling.

  • Abramov, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports.

  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?. [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data.

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • The Medicine Maker. (2021). Solving the Problem of Insolubility: Part I. [Link]

  • Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data.

  • Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

  • ResearchGate. (2023). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics. [Link]

  • Master Organic Chemistry. (2024). Functional Groups In Organic Chemistry. [Link]

  • Alsalhi, M. S., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • ResearchGate. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]

  • Alsalhi, M. S., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances.

  • uHPLCs. (n.d.). Use, cleaning and storage of cyano column and amino column. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Removal After Hydrogenation of Methyl 2-amino-6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered when removing palladium catalysts following the hydrogenation of methyl 2-amino-6-cyanohexanoate. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is removing the palladium catalyst after my hydrogenation so difficult?

The primary challenge in removing the palladium catalyst, typically palladium on carbon (Pd/C), from the reaction mixture of methyl 2-amino-6-cyanohexanoate lies in the potential for both incomplete physical removal and the presence of soluble palladium species. The product molecule itself, containing both an amino and a cyano group, can act as a ligand, potentially leading to the leaching of palladium from the solid support into the solution.[1] This creates a scenario where you are dealing with both heterogeneous (solid) and homogeneous (dissolved) catalyst contamination.

FAQ 2: I've filtered my reaction mixture through Celite, but my solution still has a gray/black tint and fails palladium analysis. What's going wrong?

This is a classic issue of fine catalyst particles passing through the filtration medium. While Celite is a widely used filter aid, its effectiveness can be compromised by several factors.[2]

Possible Causes:

  • Improperly packed Celite bed: An uneven or too-thin Celite pad will not effectively trap fine catalyst particles.

  • Clogging: The filter can become clogged, leading to pressure buildup and forcing fine particles through.

  • Colloidal Palladium: In some instances, very fine, colloid-like palladium particles can form, which are notoriously difficult to remove by simple filtration.[2]

FAQ 3: What are palladium scavengers, and how do I choose the right one?

Palladium scavengers are materials, often functionalized silica gel or polymers, that selectively bind to and remove palladium from solution.[3][4] They are particularly useful for removing dissolved or colloidal palladium that evades filtration.

Key considerations for selecting a scavenger include:

  • Oxidation State of Palladium: The nature of the palladium species (e.g., Pd(0) or Pd(II)) can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for Pd(II).[5]

  • Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent.

  • Product Compatibility: The scavenger should not react with or adsorb your product, methyl 2-amino-6-cyanohexanoate.

FAQ 4: Can I use activated carbon to remove the palladium catalyst?

Yes, activated carbon can be an effective and economical option for removing palladium.[6][7] It functions by adsorbing the palladium species onto its porous surface. However, its non-specific nature can sometimes lead to the adsorption of the desired product, impacting your overall yield.[8] A screening experiment to evaluate product loss is recommended.

FAQ 5: How can I accurately determine the residual palladium concentration in my product?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities, including palladium, in pharmaceutical compounds.[9][10] It offers high sensitivity and accuracy, capable of detecting palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.

Section 2: Troubleshooting Guides

Problem 1: Incomplete Removal of Heterogeneous Pd/C Catalyst

Symptoms: The filtered reaction mixture remains gray or black, or a fine black powder settles out of the solution over time.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting incomplete heterogeneous catalyst removal.

Problem 2: High Residual Palladium Levels Despite Effective Filtration

Symptoms: The filtered solution is clear and colorless, but ICP-MS analysis reveals palladium levels above the acceptable limit.

Underlying Cause: This indicates the presence of soluble or colloidal palladium species.[1]

Troubleshooting Protocol: Scavenger Screening

  • Divide the Batch: Take a representative sample of your palladium-contaminated filtrate and divide it into several smaller, equal portions.

  • Select Scavengers: Choose a panel of 2-3 different palladium scavengers with varying functional groups (e.g., thiol-based, amine-based, or thiourea-based).[6]

  • Incubate: Add each scavenger to a separate portion of the filtrate according to the manufacturer's recommendations for loading and incubation time. Include a control sample with no scavenger.

  • Filter and Analyze: After the recommended time, filter each sample to remove the scavenger and submit the filtrates for ICP-MS analysis.

  • Evaluate: Compare the palladium levels in each sample to determine the most effective scavenger for your specific conditions.

Data Summary: Scavenger Performance Comparison

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyNotes
Silica-Based Thiol-SH>100 ppm<10 ppm>90%Broadly effective for various palladium species.[8]
Polystyrene-Based TMTTriazine-thiol~1500 ppm<10 ppm>99%High loading capacity, suitable for high levels of contamination.[11][12]
Activated CarbonCarbon>100 ppm<20 ppmVariableCost-effective, but may lead to product loss.[13]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Celite Filtration for Pd/C Removal

Safety First: Palladium on carbon, especially after exposure to hydrogen, can be pyrophoric.[14][15] Do not allow the filter cake to dry completely and handle it in a well-ventilated fume hood.

  • Prepare the Filter Funnel: Place a piece of filter paper in a Büchner funnel that fits your filter flask.

  • Create the Celite Bed: Add a 1-2 cm thick layer of Celite to the funnel.

  • Pre-wet the Celite: Gently pour a small amount of the reaction solvent over the Celite to wet the pad and form a seal with the filter paper. Apply gentle vacuum to remove the excess solvent.

  • Filter the Reaction Mixture: Carefully decant the reaction mixture onto the center of the Celite bed.

  • Wash the Catalyst: Once the bulk of the liquid has passed through, wash the filter cake with several small portions of fresh solvent to ensure complete recovery of your product.

  • Quench the Catalyst: Do not let the filter cake dry on the funnel. Carefully transfer the wet Celite/catalyst mixture to a dedicated waste container partially filled with water.[16]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dilute the Reaction Mixture: After filtering off the bulk of the Pd/C catalyst, dilute the filtrate with a suitable solvent if necessary.

  • Add Activated Carbon: Add 1-5% (w/w) of activated carbon relative to your crude product.

  • Stir the Suspension: Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for potential product degradation.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[8] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Visualizing the Palladium Removal Workflow:

G cluster_0 Post-Hydrogenation Workup cluster_1 Palladium Contamination Assessment cluster_2 Purification of Contaminated Product A Crude Reaction Mixture (Methyl 2-amino-6-cyanohexanoate + Pd/C) B Bulk Catalyst Filtration (Optimized Celite Bed) A->B C Filtrate B->C D ICP-MS Analysis C->D E Palladium Level Acceptable? D->E F Scavenger Treatment or Activated Carbon Adsorption E->F No I Purified Product E->I Yes G Filtration to Remove Scavenger/Carbon F->G H Final ICP-MS Analysis G->H H->I

Caption: General workflow for palladium catalyst removal and verification.

By following these guidelines and understanding the principles behind them, you can effectively troubleshoot and optimize the removal of palladium catalysts from your hydrogenation reactions, ensuring the purity and quality of your final product.

References

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." [Link]

  • ResearchGate. "How can i remove palladium Pd catalyst easily?" [Link]

  • "Hydrogenation (atmospheric pressure) with Pd/C." [Link]

  • Mori, Atsunori, et al. "Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures." ACS Omega, 2023. [Link]

  • SpinChem. "Palladium catalyst recovery using scavenger resin." [Link]

  • Wang, Jiaxing, et al. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed, 2023. [Link]

  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." [Link]

  • Sharma, Shivani, et al. "A perspective on diverse adsorbent materials to recover precious palladium and the way forward." RSC Publishing, 2017. [Link]

  • ResearchGate. "Recovery of palladium (Pd) from spent catalyst by dry and wet method and re-preparation of Pd/C catalyst from recovered Pd." [Link]

  • Ingenta Connect. "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts." [Link]

  • Google Patents.
  • ACS Publications. "An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)." [Link]

  • ResearchGate. "Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution." [Link]

  • PMC. "Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures." [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." [Link]

  • Master Organic Chemistry. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes." [Link]

  • Reddit. "Your trick to remove residual palladium." [Link]

  • Biotage. "How to Remove Palladium in three easy steps." [Link]

  • PMC. "Effective Adsorption of Precious Metal Palladium over Polyethyleneimine-Functionalized Alumina Nanopowder and Its Reusability as a Catalyst for Energy and Environmental Applications." [Link]

  • Analytical Methods (RSC Publishing). "Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies." [Link]

  • PDF Free Download. "An Efficient Method for Removal of Residual Palladium from Organic." [Link]

  • "Effective Recovery of Palladium(II) Ions using Chitosan-Based Adsorbent Material." [Link]

  • ResearchGate. "Analysis of palladium by high resolution ICP-MS." [Link]

  • ScienceMadness. "Removal of leached Palladium from reaction product." [Link]

  • ResearchGate. "(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts." [Link]

  • The Sarpong Group. "Standard Operating Procedures." [Link]

  • MDPI. "Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW)." [Link]

  • ACS Medicinal Chemistry Letters. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." [Link]

  • Stanford Environmental Health & Safety. "HYDROGENATION | FACT SHEET." [Link]

  • Scientific Research Publishing. "Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer." [Link]

  • Google Patents.
  • "Application of ICP-MS - for Relating Metal Contamination on Wafers." [Link]

  • BHS. "Inventive Filtration Technologies for Palladium Recovery." [Link]

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Validation & Comparative

A Researcher's Guide to Interpreting Nitrile Group Absorptions in Amino Ester Scaffolds via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and synthetic chemistry, the precise characterization of molecular structures is paramount. Amino esters containing a nitrile moiety represent a class of compounds with significant synthetic utility, acting as precursors to medicinally relevant amino acids and heterocyclic systems.[1][2] Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying key functional groups, and the nitrile (C≡N) stretch is one of the most diagnostic signals in an IR spectrum.[3][4][5]

This guide offers a detailed comparison of the characteristic IR absorption bands for the nitrile group within amino ester frameworks. We will move beyond simple peak identification to explore the subtle electronic and environmental factors that influence this vibration, providing the causal insights necessary for confident structural elucidation.

The Nitrile Stretching Vibration: A Foundational View

The carbon-nitrogen triple bond (C≡N) gives rise to a sharp, intense absorption band in a relatively uncluttered region of the IR spectrum, making it a highly reliable indicator of the nitrile functional group.[3][6] The position of this band is primarily governed by the C≡N bond's force constant (a measure of its strength) and the reduced mass of the bonded atoms.[7][8]

Generally, the nitrile stretching vibration is observed in the 2200-2260 cm⁻¹ region.[5][9][10] Unlike broader absorptions like O-H stretches, the nitrile peak is typically sharp and well-defined.[3] Its intensity stems from the significant change in dipole moment (dµ/dx) that occurs as the polar C≡N bond stretches.[3]

The Influence of the Amino Ester Environment

When a nitrile group is incorporated into an amino ester, particularly in an α-position to both the amine and ester functionalities, its vibrational frequency is modulated by a combination of electronic and steric effects. Understanding these influences is critical for accurate spectral interpretation.

Electronic Effects: A Push-Pull Mechanism

The local electronic environment directly impacts the C≡N bond strength.[11][12]

  • Inductive Effects: The nitrogen atom of the amino group and the oxygen atoms of the ester group are highly electronegative, exerting an electron-withdrawing inductive effect (-I) that can slightly increase the C≡N bond strength and shift the frequency to a higher wavenumber (a blueshift).

  • Resonance Effects: Conjugation or resonance can significantly alter the bond order. If the nitrile group is conjugated with a system like an aromatic ring, the C≡N bond is weakened, lowering its force constant and shifting the absorption to a lower wavenumber (a redshift) by 20-40 cm⁻¹.[3][4] While direct conjugation is less common in simple α-amino esters, through-bond electronic delocalization can still play a role.

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding between the amine's N-H (for primary/secondary amines) or a solvent's proton and the nitrile nitrogen's lone pair can weaken the C≡N bond.[8][12] This typically results in a shift to a lower frequency and can cause peak broadening.

In an α-amino ester, the electron-donating character of the amino group and the electron-withdrawing nature of the ester carbonyl create a complex electronic interplay that finely tunes the nitrile stretching frequency.

Comparative Analysis of Nitrile Absorption Bands

To confidently assign the nitrile peak in an amino ester, it is essential to compare its position with that in other chemical contexts. The following table summarizes typical absorption ranges.

Compound Class Typical Wavenumber (cm⁻¹) Peak Characteristics Key Influencing Factors
Saturated Aliphatic Nitriles 2260 - 2240Sharp, Medium-to-StrongBaseline for comparison; minimal electronic influence.[3]
Aromatic & Conjugated Nitriles 2240 - 2220Sharp, StrongConjugation weakens the C≡N bond, causing a redshift.[3][4]
α-Amino Nitriles 2260 - 2220Sharp, Weak-to-MediumElectronic effects from the adjacent amino group.[1][13] The intensity can be weaker.
Esters (Carbonyl Stretch) 1750 - 1735Sharp, Very StrongNot a nitrile, but the most prominent peak expected from the ester moiety.[10][14][15]

Note: These ranges are typical and can be influenced by the specific molecular structure, solvent, and sample phase (solid/liquid).

The nitrile absorption in an α-amino ester is expected to fall within the general 2220-2260 cm⁻¹ range. Its precise location will depend on the balance of the electronic effects from the neighboring amino and ester groups. For instance, the spectrum of 2-(Diethylamino)acetonitrile, a closely related α-aminonitrile, shows a characteristic C≡N stretch in this region.[1]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining the FT-IR spectrum of a solid amino ester sample using the KBr pellet method.

Rationale: The KBr pellet technique is chosen for its ability to produce high-quality spectra of solid samples, free from solvent interference peaks.[16] Potassium bromide is transparent to IR radiation in the mid-IR region and acts as a matrix to hold the sample.

Methodology:

  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the solid amino ester sample to a fine powder using a clean, dry agate mortar and pestle.

    • Add approximately 150-200 mg of spectroscopic grade, desiccated potassium bromide (KBr) to the mortar. Causality: Using dry KBr is critical to avoid a broad O-H absorption band around 3400 cm⁻¹ from atmospheric moisture, which could obscure N-H stretches.

    • Thoroughly mix and grind the sample and KBr for 2-3 minutes until a fine, homogeneous powder is obtained. Causality: Homogeneous mixing ensures even sample distribution and reduces scattering of the IR beam, leading to a better signal-to-noise ratio.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a translucent or transparent pellet. Causality: A transparent pellet minimizes light scattering and maximizes transmission, resulting in a clean baseline and well-defined peaks.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment. Causality: This step is crucial for instrumental self-validation. It measures the absorbance of atmospheric CO₂ and water vapor, which is then mathematically subtracted from the sample spectrum to ensure that the final spectrum contains only signals from the sample.[17]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected as an interferogram and then converted to a spectrum via a Fourier Transform.[17]

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks, paying close attention to the 2200-2300 cm⁻¹ region for the nitrile stretch and the 1700-1750 cm⁻¹ region for the ester carbonyl stretch.

Workflow for FT-IR Analysis of Amino Esters

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (150-200 mg) Grind->Mix Press 3. Press Pellet (8-10 tons) Mix->Press Background 4. Collect Background (Atmospheric Correction) Press->Background Sample 5. Collect Sample Spectrum (16-32 Scans) Background->Sample Process 6. Process Data (Baseline Correction) Sample->Process Interpret 7. Identify & Compare Peaks (Nitrile, Ester, etc.) Process->Interpret

Caption: Experimental workflow for acquiring a high-quality FT-IR spectrum using the KBr pellet method.

A Logic-Based Approach to Spectral Interpretation

Identifying the nitrile peak is more than just finding a signal around 2250 cm⁻¹. A rigorous interpretation involves a systematic validation of all expected functional groups.

  • Identify the Strongest Peak: In an amino ester, the C=O stretch of the ester group will likely be the most intense absorption, appearing between 1750-1735 cm⁻¹.[10][14] Its presence provides strong evidence for the ester moiety.

  • Locate the Nitrile Signal: Scan the "triple bond region" (2000-2400 cm⁻¹).[6] A sharp peak between 2220-2260 cm⁻¹ is a strong candidate for the C≡N stretch.[5]

  • Check for Amine and Alkyl Stretches: Look for N-H stretches (for primary/secondary amines) as medium, somewhat broadened peaks around 3300-3500 cm⁻¹. Aliphatic C-H stretches will appear as strong, sharp peaks just below 3000 cm⁻¹.[10][18]

  • Synthesize the Data: The presence of all three key signals—ester C=O, nitrile C≡N, and C-N/N-H stretches—provides a cohesive and validated identification of the amino ester structure. The exact position of the nitrile peak should be rationalized based on the electronic effects discussed previously.

Decision Logic for Spectral Interpretation

Interpretation_Logic Start Start: Examine Spectrum Ester_Check Is there a strong, sharp peak at ~1735-1750 cm⁻¹? Yes No Start->Ester_Check Nitrile_Check Is there a sharp peak at ~2220-2260 cm⁻¹? Yes No Ester_Check:yes->Nitrile_Check Conclusion_Fail_Ester Re-evaluate: Ester group is absent or modified. Ester_Check:no->Conclusion_Fail_Ester Amine_Check Are N-H / C-N / C-H stretches present? Yes No Nitrile_Check:yes->Amine_Check Conclusion_Fail_Nitrile Re-evaluate: Nitrile group is absent. Nitrile_Check:no->Conclusion_Fail_Nitrile Conclusion_Success High Confidence: Structure is consistent with a nitrile-containing amino ester. Amine_Check:yes->Conclusion_Success Conclusion_Fail_Other Re-evaluate: Structure may be incorrect or impure. Amine_Check:no->Conclusion_Fail_Other

Caption: Logical flowchart for the systematic identification of a nitrile-containing amino ester from an IR spectrum.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Available at: [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025). Available at: [Link]

  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - ResearchGate. (2021). Available at: [Link]

  • Infrared Absorption Band Due to Nitrile Stretching Vibration | Analytical Chemistry. (1952). Available at: [Link]

  • Plausible mechanism for the formation of α–amino nitriles via Strecker reaction. - ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

  • Infrared Spectrometry - MSU chemistry. Available at: [Link]

  • IR Absorption Characteristics Table | PDF | Amine | Ester - Scribd. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Available at: [Link]

  • Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy - YouTube. (2023). Available at: [Link]

  • Experiment- 6. Available at: [Link]

  • Simple method to introduce an ester infrared probe into proteins - PMC - NIH. Available at: [Link]

  • IR Spectroscopy of Esters. Available at: [Link]

  • Factors affecting IR absorption frequency | PPTX - Slideshare. Available at: [Link]

  • Factors Influencing Vibrational Frequencies in IR Spectroscopy - YouTube. (2020). Available at: [Link]

  • Study of the composition of nitriles using IR spectroscopy - ResearchGate. (2025). Available at: [Link]

  • 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025). Available at: [Link]

Sources

A Comprehensive Guide to the Mass Spectrometric Fragmentation of Methyl 2-amino-6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of Methyl 2-amino-6-cyanohexanoate (C₈H₁₄N₂O₂, M.W. 170.21 g/mol ), a molecule incorporating a primary amine, a methyl ester, and a terminal nitrile group. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, metabolite studies, and quality control in synthetic chemistry. This document offers a predictive comparison of its fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, grounded in established principles of mass spectrometry. We will explore the characteristic cleavages and rearrangements driven by each functional group, present detailed fragmentation pathways, and provide hypothetical experimental protocols for data acquisition.

Introduction: Structural Features and Analytical Significance

Methyl 2-amino-6-cyanohexanoate is a non-canonical amino acid ester. Its structure is characterized by three key functional groups that dictate its fragmentation behavior:

  • α-Amino Ester Moiety: This is the classic backbone of an amino acid derivative. The primary amine at the alpha position is a primary site for charge localization and directs a highly characteristic fragmentation pattern.

  • Methyl Ester Group: The ester provides a site for characteristic neutral losses and rearrangements.

  • Terminal Cyano (Nitrile) Group: Located at the end of a flexible four-carbon chain, the nitrile group influences the fragmentation of the side chain and can participate in its own characteristic reactions.

The elucidation of its mass spectral fragmentation is essential for researchers in drug development and metabolomics, where precise structural confirmation of novel compounds, impurities, or metabolites is paramount. This guide serves as a predictive framework for identifying this molecule and distinguishing it from structural isomers.

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy ("hard") ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. The molecular ion (M•+) is often energetically unstable and may be of low abundance or absent entirely.[1][2]

Key Predicted EI Fragmentation Pathways

Upon ionization, the charge is most likely to be localized on the nitrogen atom of the amino group due to its non-bonding electrons. The primary fragmentation events are predicted to be driven by this radical cation.

  • α-Cleavage (Amino Group Directed): This is the most anticipated and diagnostically significant fragmentation for α-amino acid esters.[2][3][4] It involves the cleavage of the bond between the α-carbon and the carbonyl carbon, resulting in the loss of the methoxycarbonyl radical (•COOCH₃). This pathway leads to the formation of a highly stable iminium cation, which is often the base peak in the spectrum.

    • M•+ (m/z 170) → [M - 59]⁺ (m/z 111) + •COOCH₃

  • Side-Chain Fragmentation: Cleavage can occur along the aliphatic chain. The presence of the terminal nitrile group can influence the stability of the resulting fragments.

    • Loss of a Propyl Cyanide Radical: Cleavage beta to the amino group can lead to the loss of a •CH₂(CH₂)₂CN radical.

    • M•+ (m/z 170) → [C₄H₈NO₂]⁺ (m/z 102) + •C₄H₆N

  • Ester Group Fragmentation: Cleavage adjacent to the ester carbonyl is also a common pathway for esters.[3]

    • Loss of Methoxy Radical: Loss of •OCH₃ results in an acylium ion.

    • M•+ (m/z 170) → [M - 31]⁺ (m/z 139) + •OCH₃

  • Nitrile Group Influence: Simple nitriles are known to produce a characteristic [M-1]⁺ peak from the loss of a hydrogen atom.[1][5]

    • M•+ (m/z 170) → [M - 1]⁺ (m/z 169) + •H

Summary of Predicted EI Fragments
m/z Proposed Ion Structure Proposed Fragmentation Mechanism Relative Abundance
170[C₈H₁₄N₂O₂]•+Molecular IonLow to Absent
139[M - •OCH₃]⁺α-cleavage at the ester oxygenModerate
111[M - •COOCH₃]⁺α-cleavage at the α-carbon (loss of methoxycarbonyl radical)High (likely Base Peak)
102[CH(NH₂)(COOCH₃)]⁺Cleavage of the Cα-Cβ bondModerate
69[C₄H₇N]•+Fragment from side chain cleavageModerate
Visualizing the EI Pathway

EI_Fragmentation cluster_main Primary Fragmentation Pathways M Molecular Ion (M•+) m/z 170 F111 [M - 59]⁺ m/z 111 M->F111 - •COOCH₃ (α-Cleavage) F139 [M - 31]⁺ m/z 139 M->F139 - •OCH₃ F102 [M - 68]⁺ m/z 102 M->F102 - •(CH₂)₃CN

Caption: Predicted EI fragmentation of Methyl 2-amino-6-cyanohexanoate.

Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte. In positive ion mode, it will readily form the protonated molecule, [M+H]⁺, at m/z 171. This ion can then be isolated and fragmented using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to yield structural information. The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, charge-driven mechanisms compared to the radical-driven EI fragmentation.

Key Predicted ESI-MS/MS Fragmentation Pathways

The proton is likely to reside on the most basic site, the primary amine. Fragmentation will involve the loss of stable neutral molecules.[6]

  • Loss of Ammonia: A characteristic fragmentation for protonated primary amines is the elimination of a neutral ammonia molecule.

    • [M+H]⁺ (m/z 171) → [M+H - NH₃]⁺ (m/z 154) + NH₃

  • Loss of Methanol: The protonated ester can readily eliminate methanol, a common pathway for methyl esters.

    • [M+H]⁺ (m/z 171) → [M+H - CH₃OH]⁺ (m/z 139) + CH₃OH

  • Loss of Methyl Formate: A concerted rearrangement can lead to the loss of the entire ester group as neutral methyl formate. This results in an ion identical in mass to the primary EI fragment, but formed via a different mechanism.

    • [M+H]⁺ (m/z 171) → [M+H - HCOOCH₃]⁺ (m/z 111) + HCOOCH₃

  • Consecutive Losses: The fragment ions can undergo further fragmentation. For instance, the ion at m/z 154 (from ammonia loss) could subsequently lose methanol.

    • m/z 154 → [m/z 154 - CH₃OH]⁺ (m/z 122) + CH₃OH

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Neutral Fragment Proposed Fragmentation Mechanism
17115417NH₃Elimination from protonated amine
17113932CH₃OHElimination from protonated ester
17111160HCOOCH₃Rearrangement and loss of methyl formate
15412232CH₃OHConsecutive loss from m/z 154
Visualizing the ESI-MS/MS Pathway

ESI_Fragmentation M Precursor Ion [M+H]⁺ m/z 171 F154 [M+H - NH₃]⁺ m/z 154 M->F154 - NH₃ F139 [M+H - CH₃OH]⁺ m/z 139 M->F139 - CH₃OH F111 [M+H - HCOOCH₃]⁺ m/z 111 M->F111 - HCOOCH₃ F122 [M+H - NH₃ - CH₃OH]⁺ m/z 122 F154->F122 - CH₃OH

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ of the target molecule.

Experimental Protocols and Considerations

To validate these predictions, the following general methodologies are proposed.

Protocol 1: GC-EI-MS Analysis

This method is suitable for analyzing the volatile ester directly.

  • Sample Preparation: Dissolve 1 mg of Methyl 2-amino-6-cyanohexanoate in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Gas Chromatography (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL split injection (e.g., 20:1 split ratio) at 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Causality: The 70 eV ionization energy is a standard that ensures reproducible fragmentation patterns for library matching. The GC temperature program is designed to ensure good chromatographic separation and peak shape for a molecule of this polarity and boiling point.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for analyzing the compound from complex mixtures, such as biological fluids, without derivatization.

  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of ~1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 171.

    • MS2 Fragmentation: Isolate the ion at m/z 171 and perform CID using a normalized collision energy (e.g., 20-30 eV) to generate the product ion spectrum.

Causality: The use of formic acid as a mobile phase modifier aids in the protonation of the analyte for efficient ESI. The gradient elution ensures the compound is eluted from the C18 column with a good peak shape. The collision energy is optimized to induce sufficient fragmentation for structural confirmation.

Conclusion

The mass spectrometric fragmentation of Methyl 2-amino-6-cyanohexanoate is predictably dominated by its α-amino ester functionality. Under EI conditions, a strong fragment at m/z 111 resulting from the loss of the methoxycarbonyl radical is expected to be the base peak, providing a clear diagnostic marker. Under softer ESI-MS/MS conditions, the protonated molecule at m/z 171 will likely show characteristic neutral losses of ammonia (to m/z 154) and methanol (to m/z 139). These distinct, predictable fragmentation patterns under different ionization regimes provide a robust framework for the unambiguous identification and structural characterization of this molecule in various research and development settings.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Ames Laboratory Technical Reports. [Link]

  • ResearchGate. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

  • ResearchGate. (2008). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. [Link]

  • ChemSynthesis. (n.d.). methyl 2-cyanohexanoate. [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. (2018). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. [Link]

Sources

Chiral HPLC methods for enantiomeric purity of 6-cyano-norleucine esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal high-performance liquid chromatography (HPLC) methodologies for determining the enantiomeric purity of 6-cyano-norleucine esters (also referred to as 2-amino-6-cyanohexanoic acid esters).

Executive Summary

For the enantiomeric purity determination of 6-cyano-norleucine esters, Direct Normal-Phase Chiral HPLC using Amylose-based polysaccharide columns is the industry gold standard. It offers the best balance of resolution (


), reproducibility, and sample recovery.
  • Primary Recommendation: Chiralpak IA or AD-H columns.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).[1]

  • Detection: UV at 210–220 nm (amide/ester absorption) or 254 nm (if derivatized).

Technical Analysis of the Separation Problem

6-Cyano-norleucine esters present a unique separation challenge due to their dual-polarity nature:

  • Chiral Center: The

    
    -carbon (C2) bearing the amine and ester groups.
    
  • Distal Polarity: The terminal nitrile (cyano) group at C6 adds significant polarity compared to standard norleucine.

  • Basic Functionality: The primary amine (

    
    ) can cause severe peak tailing on silanol-active stationary phases if not properly suppressed.
    
Mechanism of Chiral Recognition

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • H-Bonding: The carbonyl oxygen of the ester and the hydrogen of the amine interact with the carbamate groups on the CSP.

  • Dipole-Dipole: The cyano group interacts with the polar pockets of the polysaccharide mesh.

  • Steric Fit: The alkyl chain fits into the chiral grooves of the amylose helix.

Comparative Methodologies

The following table compares the three primary approaches for analyzing these esters.

FeatureMethod A: Direct Normal Phase (Recommended) Method B: Crown Ether (Reverse Phase) Method C: Derivatization (OPA/FLEC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD-H)Chiral Crown Ether (e.g., Crownpak CR-I)C18 (Achiral)
Mobile Phase Hexane / Ethanol / DEAAqueous

/ Methanol
Acetonitrile / Water / TFA
Sample State Free amine or N-protected esterFree amine (protonated) onlyDerivatized (Fluorescent)
Resolution (

)
High (

)
Moderate (

)
Very High (

)
Throughput High (10–15 min run)Low (Slow equilibration)Low (Requires prep time)
Sensitivity Moderate (UV)Low (UV)Extreme (Fluorescence)

Detailed Experimental Protocols

Protocol A: Direct Normal-Phase Separation (Gold Standard)

This method is preferred for process control and final product release due to its simplicity and lack of sample modification.

1. Equipment & Conditions:

  • Column: Chiralpak IA (Immobilized) or AD-H (Coated),

    
    .
    
    • Note: Chiralpak IA is recommended because it is immobilized, allowing for a wider range of solvents (e.g., DCM/THF) if solubility is an issue.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v).[1]

    • Optimization: Increase Ethanol to 20% if retention is too high; reduce to 10% for higher resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Detection: UV @ 215 nm (cyano group and ester carbonyl absorbance).

2. Sample Preparation:

  • Dissolve 1.0 mg of 6-cyano-norleucine ester in 1.0 mL of Ethanol.

  • Critical Step: If the sample is a hydrochloride salt, add 1 equivalent of Triethylamine (TEA) to the sample vial to neutralize it before injection. The free base separates better on polysaccharide columns.

3. System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by DEA additive).
Protocol B: Indirect Separation via Diastereomer Formation

Use this method if you lack a chiral column or require femtomole-level sensitivity (e.g., cleaning validation).

1. Derivatization:

  • Reagent: Marfey’s Reagent (FDAA) or OPA-NAC (o-phthalaldehyde/N-acetyl-L-cysteine).

  • Reaction: Mix sample with reagent in borate buffer (pH 9.0) for 2 minutes.

2. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Gradient of Acetate Buffer (pH 6.5) and Acetonitrile.[2]

  • Mechanism: The L-enantiomer of the amino acid forms an L-L diastereomer, while the D-enantiomer forms a D-L diastereomer. These separate on a standard achiral C18 column due to different hydrophobicities.

Visualization of Workflow & Logic

Figure 1: Method Selection Decision Tree

This logic flow guides the researcher to the correct method based on sample constraints.

MethodSelection Start Start: 6-Cyano-Norleucine Sample CheckSalt Is the sample a Salt or Free Base? Start->CheckSalt CheckSens Required Sensitivity? CheckSalt->CheckSens Free Base / Ester CrownMethod METHOD B: Crown Ether HPLC (Crownpak CR-I) CheckSalt->CrownMethod Free Amine Salt (No Ester) DirectMethod METHOD A: Direct Chiral HPLC (Chiralpak IA/AD-H) CheckSens->DirectMethod Standard (>0.1%) DerivMethod METHOD C: Derivatization (OPA/Marfey's + C18) CheckSens->DerivMethod Trace (<0.05%)

Caption: Decision matrix for selecting the optimal chromatographic approach based on sample state and sensitivity requirements.

Figure 2: Direct Chiral Recognition Mechanism

A schematic representation of how the Chiralpak IA column separates the enantiomers.

Mechanism CSP Stationary Phase (Amylose Carbamate) EnantiomerL L-Enantiomer (Strong Interaction) CSP->EnantiomerL 3-Point Interaction: 1. H-Bond (C=O) 2. H-Bond (NH) 3. Steric Fit (Cyano tail) EnantiomerD D-Enantiomer (Weak Interaction) CSP->EnantiomerD Steric Repulsion (Mismatched Geometry)

Caption: Mechanistic view of the differential retention between L- and D-6-cyano-norleucine esters on an Amylose-based CSP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of free amine with silanols.Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to mobile phase. Note: DEA is preferred for esters.
Low Retention (

)
Solvent too strong.Decrease Ethanol % (e.g., from 15% to 5%). Switch to 2-Propanol (IPA) for stronger retention.
Broad Peaks Slow mass transfer or solubility issues.Increase column temperature to

. Ensure sample is fully dissolved in mobile phase.
Baseline Drift UV cutoff of DEA.Switch to FL detection if possible, or ensure DEA is high purity.

References

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation of amino acid esters using polysaccharide phases. John Wiley & Sons.
  • Application Guide for Chiral Columns. (2021).

    
    -amino acid esters on Chiralpak IA and AD-H. Daicel Corporation. Link
    
  • Hyun, M. H. (2006). Liquid Chromatographic Enantioseparations of Amino Acids and Related Compounds. Journal of Separation Science. Link

  • Sigma-Aldrich Technical Report. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Davis, D. T. (1999). The Stereoselective Synthesis of Amino Acids... and determination of enantiomeric purity by chiral OPA HPLC. Library and Archives Canada. Link

Sources

Safety Operating Guide

Essential Personal Protective Equipment (PPE) Protocol for Handling Methyl 2-amino-6-cyanohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides a detailed, field-tested framework for the safe handling of Methyl 2-amino-6-cyanohexanoate. The core principle guiding this protocol is to treat this compound with the same gravity as inorganic cyanides due to the presence of the cyano (-CN) functional group. While it is an organic molecule, its potential to release highly toxic hydrogen cyanide (HCN) gas—especially in the presence of acids or upon decomposition—is the critical hazard that must be mitigated through rigorous adherence to these procedures.[1][2][3]

Foundational Hazard Assessment

Before any handling, it is crucial to understand the specific risks. The primary hazard stems from the cyano group, but the molecule's other functional groups also contribute to its risk profile.

Hazard TypeDescriptionRationale & Supporting Sources
Acute Toxicity (Potential) The cyano group can react with acids or moisture to evolve highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][4] Exposure to even small amounts of HCN can be fatal within minutes.[3]Inhalation, ingestion, or skin absorption of HCN is the most severe risk associated with this compound class.[3][4][5]
Eye Irritation Direct contact can cause serious eye irritation.Safety data for analogous compounds like Methyl cyanoacetate and (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate explicitly list serious eye irritation as a hazard.[6][7][8]
Skin Irritation May cause skin irritation upon prolonged or repeated contact.Analogous compounds are classified as skin irritants.[7] All cyanide compounds are considered readily absorbed through the skin.[4]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.This is a noted hazard for similar amino-ester compounds.[7]

The Baseline for Safety: Non-Negotiable Attire

This foundational layer of protection is mandatory for any entry into a laboratory where Methyl 2-amino-6-cyanohexanoate is handled, regardless of the specific task.

  • Full-Coverage Clothing: Long pants and closed-toe shoes are required to protect the skin from accidental splashes or spills.[1]

  • Laboratory Coat: A properly fitting lab coat serves as a removable barrier, protecting your personal clothing from contamination.[1][3][4][9]

Task-Specific PPE: A Graded Approach

The selection of gloves and eye protection must be adapted to the specific procedure being performed. All manipulations involving this compound must, without exception, be conducted within a certified chemical fume hood.[4][9][10][11]

Scenario A: Standard Operations

(e.g., Weighing solids, preparing solutions, transfers)

  • Hand Protection: Double-gloving with nitrile gloves is the required standard.[1][9]

    • Causality: This creates a dual-barrier system. The outer glove manages direct chemical contact and must be removed immediately if contamination is suspected. The inner glove provides a secondary layer of protection, particularly during the doffing process, preventing skin contact with a potentially contaminated outer surface.

  • Eye Protection: Chemical splash goggles are mandatory.

    • Causality: Standard safety glasses do not provide an adequate seal against splashes, dust, or vapors. Goggles are essential to protect the sensitive mucous membranes of the eyes from direct contact and absorption.[4]

Scenario B: High-Risk Operations

(e.g., Use in reactions, heating, potential for pressure buildup, or any operation with an elevated splash risk)

  • Hand Protection: Continue with the double-gloving protocol. For procedures involving significant solvent use or prolonged immersion risk, consider using a more robust outer glove, such as butyl rubber or Viton, over an inner nitrile glove.[3]

  • Eye and Face Protection: A combination of chemical splash goggles and a full-face shield is required.[4][9]

    • Causality: A face shield provides an essential secondary layer of protection for the entire face, including the nose and mouth, from splashes and splatters that could lead to ingestion or inhalation. It complements, but does not replace, the seal provided by chemical splash goggles.

Procedural Discipline: PPE Workflow

Cross-contamination is a primary vector for unseen exposure. A disciplined approach to donning and doffing PPE is as critical as the equipment itself.

PPE Selection Workflow

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Risk Level cluster_2 Required PPE Configuration start Assess Experimental Procedure low_risk Standard Operation (Weighing, Solution Prep) start->low_risk Low Splash Potential high_risk High-Risk Operation (Reaction, Heating, Splash Potential) start->high_risk High Splash Potential ppe_low Baseline Attire + Double Nitrile Gloves + Chemical Splash Goggles low_risk->ppe_low ppe_high Baseline Attire + Double Gloves (Nitrile/Butyl) + Chemical Splash Goggles + Full Face Shield high_risk->ppe_high

Caption: PPE selection workflow based on operational risk.

Step-by-Step Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don lab coat.

    • Don inner gloves.

    • Don eye protection (goggles).

    • Don face shield (if required).

    • Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves. Dispose of as cyanide-contaminated waste.[9][10]

    • Remove lab coat, turning it inside out to contain contaminants.

    • Remove face shield and goggles.

    • Remove inner gloves.

    • Perform thorough hand hygiene with soap and water.[1][4]

Emergency Operations Plan

Never work with cyanide-containing compounds alone. [4][9][11] A "buddy system" ensures a second person is available to implement emergency procedures.

  • Skin Exposure: Immediately proceed to the nearest safety shower and flush the affected area for at least 15 minutes, removing all contaminated clothing while showering.[9][10] Call 911 or your institution's emergency number.[9]

  • Eye Exposure: Immediately use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[1][4][9][10] Call for emergency medical assistance.

  • Inhalation: If you experience symptoms like dizziness, headache, or rapid breathing, evacuate to fresh air immediately and call 911.[1][3] Do NOT perform mouth-to-mouth resuscitation on an unconscious colleague , as this can expose the rescuer.[10]

  • Spills:

    • Inside Fume Hood: Trained personnel wearing appropriate PPE can clean the spill. Decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9][10] All cleanup materials are hazardous waste.

    • Outside Fume Hood: Evacuate the area immediately. Alert others, close the doors, and call your institution's emergency response team or 911 from a safe location.[4][9][10]

Disposal Plan

All disposable items that have come into contact with Methyl 2-amino-6-cyanohexanoate are considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and plasticware must be collected in a dedicated, clearly labeled, and sealed container for "Cyanide Waste".[9][10] This container must be kept separate from other waste streams, especially acidic waste.[2][10]

  • Empty Containers: The original chemical container must also be treated as hazardous waste.[4]

By integrating these protocols into your standard operating procedures, you establish a robust, multi-layered defense system that prioritizes your safety and the integrity of your research.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanides. Division of Research Safety - University of Illinois. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health and Safety. [Link]

  • Cyanides SOP. Wayne State University Research. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Download Cyanides SOP Template. Boston University Environmental Health and Safety. [Link]

  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Using Cyanides. University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Hydrogen Cyanide. SESHA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.